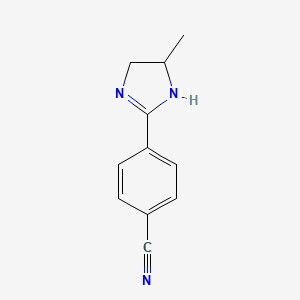
4-(5-Methyl-4,5-dihydro-1H-imidazol-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Methyl-4,5-dihydro-1H-imidazol-2-yl)benzonitrile is a compound that features an imidazole ring substituted with a methyl group and a benzonitrile moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-4,5-dihydro-1H-imidazol-2-yl)benzonitrile typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-component reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. Catalysts such as erbium triflate are commonly used to facilitate these reactions .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Methyl-4,5-dihydro-1H-imidazol-2-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolines.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzonitrile moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium ethoxide for nucleophilic substitution .
Major Products
The major products formed from these reactions include imidazolines, amines, and substituted benzonitriles .
Applications De Recherche Scientifique
4-(5-Methyl-4,5-dihydro-1H-imidazol-2-yl)benzonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 4-(5-Methyl-4,5-dihydro-1H-imidazol-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-methyl-: Similar structure but lacks the benzonitrile moiety.
4-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Contains a phenol group instead of a nitrile group.
Uniqueness
4-(5-Methyl-4,5-dihydro-1H-imidazol-2-yl)benzonitrile is unique due to the presence of both the imidazole ring and the benzonitrile moiety, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds .
Propriétés
Formule moléculaire |
C11H11N3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)benzonitrile |
InChI |
InChI=1S/C11H11N3/c1-8-7-13-11(14-8)10-4-2-9(6-12)3-5-10/h2-5,8H,7H2,1H3,(H,13,14) |
Clé InChI |
KPZIUVFSYSFJOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN=C(N1)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















